molecular formula C19H24N2O3S2 B11347968 1-(thiophen-2-ylsulfonyl)-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

1-(thiophen-2-ylsulfonyl)-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11347968
M. Wt: 392.5 g/mol
InChI Key: BOAQMNHRYZSTBG-UHFFFAOYSA-N
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Description

1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Thiophene-2-Sulfonyl Group: This step involves sulfonylation of the thiophene ring, often using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the 2,4,6-Trimethylphenyl Group: This is typically achieved through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(THIOPHENE-2-SULFONYL)-N-(PHENYL)PIPERIDINE-3-CARBOXAMIDE
  • 1-(THIOPHENE-2-SULFONYL)-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness: 1-(THIOPHENE-2-SULFONYL)-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the 2,4,6-trimethylphenyl group, which may impart distinct steric and electronic properties compared to its analogs. This can influence its reactivity, stability, and interaction with biological targets.

Properties

Molecular Formula

C19H24N2O3S2

Molecular Weight

392.5 g/mol

IUPAC Name

1-thiophen-2-ylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C19H24N2O3S2/c1-13-10-14(2)18(15(3)11-13)20-19(22)16-6-4-8-21(12-16)26(23,24)17-7-5-9-25-17/h5,7,9-11,16H,4,6,8,12H2,1-3H3,(H,20,22)

InChI Key

BOAQMNHRYZSTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3)C

Origin of Product

United States

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